molecular formula C19H17N3O7 B2392534 N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-3,4,5-trimethoxybenzamide CAS No. 922118-26-1

N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-3,4,5-trimethoxybenzamide

Cat. No.: B2392534
CAS No.: 922118-26-1
M. Wt: 399.359
InChI Key: SKKJOCZMNRXZMA-UHFFFAOYSA-N
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Description

The compound “N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-3,4,5-trimethoxybenzamide” is a complex organic molecule. It contains a benzodioxole group, an oxadiazole group, and a trimethoxybenzamide group . Benzodioxole is a type of aromatic organic compound that is based on a benzene ring fused to a dioxole ring . Oxadiazole is a class of organic compounds containing a five-membered ring with two carbon atoms, two nitrogen atoms, and one oxygen atom . Trimethoxybenzamide is a benzamide derivative with three methoxy groups attached to the benzene ring .

Scientific Research Applications

Antimicrobial Activity

Compounds with the 1,3,4-oxadiazole and trimethoxybenzamide moieties have shown promising antimicrobial activity. Studies have demonstrated the effectiveness of these compounds against various bacterial and fungal strains. For example, the synthesis of 2-aryl-5-p-(3',4',5'trimethoxybenzamidophenyl)-1,3,4-oxadiazoles and their antimicrobial screening against different strains of bacteria and fungi highlighted their potential in this field (Joshi, Bapodra, & Parekh, 1997).

Anticancer Properties

Several studies have focused on the anticancer potential of compounds with similar structures. The design and synthesis of substituted N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides, for example, were evaluated for their anticancer activity against various cancer cell lines, showing moderate to excellent activity (Ravinaik et al., 2021).

Material Science Applications

Compounds incorporating the 1,3,4-oxadiazole ring have also found applications in material science. For instance, aromatic polyamides containing 1,3,4-oxadiazole units have been synthesized, exhibiting good thermal stability and solubility in certain solvents. These polymers can be cast into thin flexible films, which have practical applications in various industries (Sava et al., 2003).

Antioxidant Activities

Compounds bearing the 3,4,5-trimethoxy moiety have been studied for their antioxidant activities. Heterocyclic compounds with this moiety have shown significant free radical scavenging abilities in assays, indicating their potential as antioxidant agents (Kareem et al., 2016).

Anticonvulsant and Sedative-Hypnotic Activities

Some derivatives, such as 4-chloro-N-(2-(substitutedphenyl)-4-oxothiazolidin-3-yl)-2-phenoxybenzamide, have shown considerable anticonvulsant activity and sedative-hypnotic effects without impairing learning and memory, highlighting their potential in treating neurological disorders (Faizi et al., 2017).

Biochemical Analysis

Biochemical Properties

N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-3,4,5-trimethoxybenzamide has been found to interact with various enzymes, proteins, and other biomolecules . These interactions are crucial for its role in biochemical reactions.

Cellular Effects

The effects of this compound on various types of cells and cellular processes have been studied . It has been found to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . The exact mechanisms of these influences are still being researched .

Molecular Mechanism

The molecular mechanism of action of this compound is complex and involves several steps . It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The exact details of these interactions and changes are still being studied .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time . This includes information on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in various metabolic pathways . This includes interactions with any enzymes or cofactors, as well as any effects on metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are complex processes . This includes interactions with any transporters or binding proteins, as well as any effects on its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound and any effects on its activity or function are areas of active research . This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Properties

IUPAC Name

N-[5-(1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]-3,4,5-trimethoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O7/c1-24-14-7-11(8-15(25-2)16(14)26-3)17(23)20-19-22-21-18(29-19)10-4-5-12-13(6-10)28-9-27-12/h4-8H,9H2,1-3H3,(H,20,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKKJOCZMNRXZMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NC2=NN=C(O2)C3=CC4=C(C=C3)OCO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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